N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-NITROBENZENE-1-SULFONAMIDE
Description
N-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-nitrobenzene-1-sulfonamide is a complex organic compound characterized by the presence of fluorine, nitro, and sulfonamide functional groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4N2O4S/c14-11-5-4-8(13(15,16)17)6-12(11)18-24(22,23)10-3-1-2-9(7-10)19(20)21/h1-7,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGVSKWROAKUAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with chlorosulfonic acid to introduce the sulfonamide group. This is followed by nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can bind to enzyme active sites, inhibiting their activity. The nitro and fluorine groups contribute to the compound’s overall reactivity and stability, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 3-Amino-4-fluorobenzotrifluoride
Uniqueness
N-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-nitrobenzene-1-sulfonamide stands out due to its unique combination of functional groups, which impart distinct chemical properties. The presence of both nitro and sulfonamide groups makes it particularly versatile for various chemical reactions and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
